D-甘露糖-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

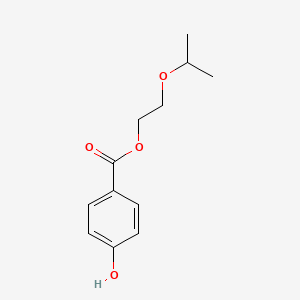

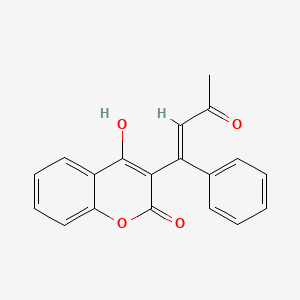

D-Mannose-2-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .

Molecular Structure Analysis

D-Mannose-2-13C has an empirical formula of 13CC5H12O6 . It has a molecular weight of 181.15 .Chemical Reactions Analysis

D-Mannose is involved in the glycosylation of molecules . It is used for the O-glycosylation of the T helper cell-derived cytokine interlukin-17A . A study has also shown that D-Mannose and D-Glucose can be monitored in real-time using Raman shifts at 960 cm−1 and 974 cm−1 respectively .Physical and Chemical Properties Analysis

D-Mannose-2-13C is a solid substance . It has a melting point of 133 °C .科学研究应用

食品、制药和禽类行业:D-甘露糖用作膳食补充剂,用于合成药物,以及阻断动物饲料中的定植。由于其在多糖和糖蛋白中的结构和功能,它具有重要意义 (Hu et al., 2016)。

健康益处:它为免疫系统支持、糖尿病管理、肠道疾病和尿路感染提供生理益处。D-甘露糖也是合成免疫刺激剂、抗肿瘤剂、维生素和 D-甘露醇的起始原料 (Wu et al., 2019)。

免疫调节功能:D-甘露糖的超生理水平可以抑制自身免疫性糖尿病和气道炎症中的免疫病理,并刺激 Treg 细胞分化。此功能由 TGF-β 激活介导,该激活受整合素 αvβ8 和由脂肪酸氧化增加产生的活性氧的影响 (Zhang et al., 2017)。

化学合成和生物转化:碱性溶液中钙离子在 C-2 位对醛糖进行差向异构化,证明了 D-葡萄糖向 D-甘露糖的化学转化,这对工业生产具有重要意义 (Yanagihara et al., 1993)。

代谢研究:对志贺副肠杆菌中甘露糖代谢的研究突出了其代谢途径和甘露糖对生长的毒性作用,表明其生物影响和潜在的医学应用 (Rager et al., 2000)。

糖蛋白中的构象分析:D-甘露糖是病毒和哺乳动物的 N-连糖蛋白以及真菌和细菌的多糖中的结构成分。对其在糖苷键中的构象和动力学的研究提供了对其在复杂生物结构中的作用的见解 (Ruda et al., 2022)。

酶促生产和表征:对来自不同来源的 D-木糖异构酶等酶进行表征以生产 D-甘露糖,为更有效的生物技术生产方法提供了见解 (Wu et al., 2020)。

作用机制

Target of Action

D-Mannose-2-13C, also known as D-[2-13C]mannose, is a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation process of specific proteins . The primary targets of D-Mannose-2-13C are the proteins that undergo glycosylation, a process where a carbohydrate, like D-Mannose, is covalently attached .

Mode of Action

D-Mannose-2-13C interacts with its targets by being incorporated into the glycosylation process. This process involves the attachment of the D-Mannose molecule to the nitrogen atom of an asparagine residue in a protein, or to the oxygen atom of a serine or threonine residue . This interaction results in the modification of the protein, which can alter its function, stability, and cellular location .

Biochemical Pathways

The primary biochemical pathway affected by D-Mannose-2-13C is the glycosylation pathway. Glycosylation is a critical post-translational modification that affects protein folding, stability, and function . The downstream effects of this pathway can be vast, influencing various biological processes such as cell-cell adhesion, immune response, and protein stability .

Result of Action

The molecular and cellular effects of D-Mannose-2-13C’s action are primarily seen in the modification of proteins through glycosylation. This can result in changes to protein function, stability, and cellular location, which can have wide-ranging effects on cellular processes .

安全和危害

D-Mannose supplements should be used with caution if you have diabetes as it may make it harder to control your blood sugar . High doses of D-Mannose may cause kidney damage . It is recommended to always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .

未来方向

生化分析

Biochemical Properties

D-Mannose-2-13C plays a crucial role in various biochemical reactions. It is involved in the glycosylation of proteins and lipids, a process essential for proper cellular function and signaling. D-Mannose-2-13C interacts with several enzymes, including phosphomannose isomerase, which converts mannose-6-phosphate to fructose-6-phosphate, and mannose-6-phosphate isomerase, which catalyzes the interconversion of mannose-6-phosphate and glucose-6-phosphate . These interactions are vital for maintaining cellular homeostasis and energy production.

Cellular Effects

D-Mannose-2-13C has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, D-Mannose-2-13C has been shown to inhibit the maturation of bone marrow-derived dendritic cells and their ability to induce antigen-specific T cell proliferation and activation . Additionally, it can reduce cellular senescence and oxidative stress in aged urothelial cells, thereby restoring cellular homeostasis .

Molecular Mechanism

At the molecular level, D-Mannose-2-13C exerts its effects through several mechanisms. It competes with glucose for the same transporters and hexokinase, thereby influencing glycolysis and reducing mitochondrial reactive oxygen species production . This competition also affects the glycosylation of proteins, which is crucial for proper protein folding and function. Furthermore, D-Mannose-2-13C can modulate the activity of phosphomannose isomerase, impacting the flux of mannose through metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Mannose-2-13C can change over time. The compound is relatively stable, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, D-Mannose-2-13C has been shown to prolong the time to recurrence of urinary tract infections and improve the quality of life in patients . These temporal effects highlight the potential of D-Mannose-2-13C as a therapeutic agent.

Dosage Effects in Animal Models

The effects of D-Mannose-2-13C vary with different dosages in animal models. Studies have shown that higher doses of D-Mannose-2-13C can lead to toxic effects, such as gastrointestinal disturbances and alterations in blood sugar levels . At lower doses, D-Mannose-2-13C has been effective in preventing recurrent urinary tract infections and reducing inflammation . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

D-Mannose-2-13C is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as phosphomannose isomerase and mannose-6-phosphate isomerase, which play key roles in the interconversion of mannose-6-phosphate and glucose-6-phosphate . These interactions affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, D-Mannose-2-13C is transported and distributed through specific transporters and binding proteins. It shares the same transport carrier protein with glucose, allowing it to enter cells and participate in metabolic processes . The distribution of D-Mannose-2-13C within cells is influenced by its interactions with these transporters and binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of D-Mannose-2-13C is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it is involved in the glycosylation of proteins and lipids . The targeting of D-Mannose-2-13C to these compartments is facilitated by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .

属性

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-JJELKLASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is D-Mannose-2-13C particularly useful for studying phosphomannoisomerase?

A1: D-Mannose-2-13C is a specifically labeled isotopologue of D-Mannose, a substrate of PMI. The 13C label at the C2 position is strategically placed to probe the reaction mechanism of PMI. The study utilized 2D 13C EXSY NMR, a technique that allows researchers to observe the exchange of magnetization between different chemical environments. By introducing D-Mannose-2-13C and monitoring the 13C label through 2D 13C EXSY NMR, the researchers could directly track the interconversion of D-Mannose-6-phosphate and D-Fructose-6-phosphate catalyzed by PMI []. This provided valuable insights into the enzyme's dual anomeric specificity, meaning its ability to bind and process both alpha and beta anomers of the sugar substrates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)